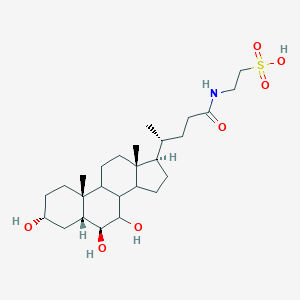
2-Methoxy-4-(2-nitrovinyl)phenol
Vue d'ensemble
Description
2-Methoxy-4-(2-nitrovinyl)phenol, also known as (E)-2-methoxy-4-(2-nitrovinyl)phenol, is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 . The compound appears as a yellow powder .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 347.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol, and the flash point is 163.7±23.7 °C . The compound has an index of refraction of 1.616, a molar refractivity of 52.1±0.3 cm³, and a molar volume of 149.1±3.0 cm³ .Applications De Recherche Scientifique
Medicine
In the medical field, this compound has been explored for its potential therapeutic effects. For instance, studies have indicated that derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol may possess anti-inflammatory properties , which could be beneficial in the treatment of chronic inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential as a pharmacological agent.
Agriculture
2-Methoxy-4-(2-nitrovinyl)phenol may find applications in agriculture as a chemical precursor for the synthesis of more complex molecules that can act as growth regulators or pesticides . Its role in improving the thermal stability and flame resistance of materials also suggests potential uses in agricultural plastics and coatings.
Material Science
This compound’s structural properties make it a candidate for creating advanced materials. Its thermal stability and potential as a flame retardant are particularly valuable in the production of safer and more durable plastics and fibers .
Biochemistry
In biochemistry, 2-Methoxy-4-(2-nitrovinyl)phenol could be used as a molecular probe to study biological systems due to its unique structural features. It may also serve as a building block for synthesizing complex bioactive molecules for research purposes .
Pharmacology
The pharmacological applications of 2-Methoxy-4-(2-nitrovinyl)phenol are linked to its potential medicinal uses. It could be a precursor in the synthesis of novel drugs aimed at treating various diseases, particularly those involving inflammatory pathways .
Analytical Chemistry
In analytical chemistry, this compound could be utilized in the synthesis of reagents or as a standard in chromatographic analysis due to its distinct chemical properties. It may help in the development of new analytical methods for detecting and quantifying other substances .
Chemical Engineering
From a chemical engineering perspective, 2-Methoxy-4-(2-nitrovinyl)phenol could be important in process optimization. Its properties might influence the design of reactors and the development of efficient synthesis pathways for industrial-scale production of related chemicals .
Safety and Hazards
The compound is classified as a GHS07 hazard, with the signal word “Warning”. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . The compound should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031525 | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-nitrovinyl)phenol | |
CAS RN |
22568-51-0, 6178-42-3 | |
| Record name | NSC210766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does urine pH influence the spectrophotometric determination of N-acetyl-β-D-glucosaminidase activity when using 2-methoxy-4-(2-nitrovinyl)phenol as a substrate?
A1: The research article highlights two key ways urine pH influences NAG activity measurements when using 2-methoxy-4-(2-nitrovinyl)phenyl-N-acetyl-β-D-glucosaminide as a substrate []. Firstly, NAG demonstrates instability in alkaline conditions, leading to decreased activity with increasing pH. Secondly, urinary pigments present in alkaline urine contribute to the absorbance measured at 505 nm, the wavelength used to quantify the 2-methoxy-4-(2-nitrovinyl)phenol product. This interference leads to an overestimation of NAG activity. The study specifically observed that the absorption spectra of alkaline urine exhibit a maximum (II) that shifts towards higher wavelengths with increasing pH, overlapping with the absorption of 2-methoxy-4-(2-nitrovinyl)phenol and thus impacting accurate measurement.
Q2: What methods are suggested in the research to mitigate the influence of urinary pigments on NAG activity measurements?
A2: The research proposes two procedures to minimize the interference caused by urinary pigments []. Although the specifics of these procedures are not detailed in the provided abstract, they likely involve techniques to separate the pigment's absorbance from the signal of the 2-methoxy-4-(2-nitrovinyl)phenol product. This could involve baseline correction methods, specific wavelength selection, or potentially pre-treatment steps to remove interfering pigments from the urine sample before analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)



![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)